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molecular formula C6H9F3O B3152522 1-(Trifluoromethyl)cyclopentan-1-ol CAS No. 737765-57-0

1-(Trifluoromethyl)cyclopentan-1-ol

Cat. No. B3152522
M. Wt: 154.13 g/mol
InChI Key: KLUJGJIZBPFLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513186B2

Procedure details

Cyclopentanone (0.89 mL, 10 mmol) was added to a solution of TMSCF3 (0.5M in THF, 25 mL, 12 mmol) at 0° C. TBAF (1M in THF, 0.076 mL, 0.076 mmol) was added and the resulting yellow solution was allowed to warm to rt over 2 h. 1M HCl (30 mL) was added and the resulting solution stirred 1 h at rt. Extraction with Et2O was followed by washing of the combined organics with brine and drying over anhydrous Na2SO4. Following concentration in vacuo, 1-trifluoromethylcyclopentanol (1.4 g, 88%) was isolated as a colorless liquid that was immediately converted to carbonic acid 4-nitrophenyl ester 1-trifluoromethylcyclopentyl ester analogously to carbonic acid cyclobutyl ester 4-nitrophenyl ester as described in Example 184 by substituting 1-trifluoromethylcyclopentanol (1.3 g, 8.4 mmol) for cyclobutanol with appropriate adjustments for scale and performing the reaction in a sealed tube for 40 h. The reaction volume was doubled with DCM and washed with 1M HCl (2×20 mL) followed by washing with 20 ml each of sat. NaHCO3, water, brine and finally dried over anhydrous MgSO4. Following concentration in vacuo, the residue was purified by column chromatography on SiO2 (12-25% EtOAc/hex) to produce 0.59 g (22% yield) of the desired product. 1H NMR (CDCl3, 400 MHz) δ 8.29 (m, 2H); 7.40 (m, 2H); 2.38 (m, 2H); 2.26 (m, 2H); 2.04 (m, 2H); 1.78 (m, 2H).
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.076 mL
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Si]([C:11]([F:14])([F:13])[F:12])(C)(C)C>CCCC[N+](CCCC)(CCCC)CCCC.[F-].Cl>[F:12][C:11]([F:14])([F:13])[C:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.89 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[Si](C)(C)(C)C(F)(F)F
Step Two
Name
Quantity
0.076 mL
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with Et2O
WASH
Type
WASH
Details
by washing of the combined organics with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1(CCCC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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